(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol
Description
Properties
CAS No. |
1327366-68-6 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]thiazol-5-ylmethanol |
InChI |
InChI=1S/C6H6N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1,3,8-9H,2H2 |
InChI Key |
RYQKGOARQDSSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1SC=N2)CO |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 4H-pyrrolo[2,3-d]thiazole-5-methanol
Structural Architecture, Synthetic Logic, and Medicinal Application
Part 1: Executive Technical Summary
Compound Class: Bicyclic Heteroaromatic Alcohol IUPAC Designation: (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol Core Scaffold: Pyrrolo[2,3-d]thiazole (5,5-fused system)
The 4H-pyrrolo[2,3-d]thiazole-5-methanol represents a high-value pharmacophore scaffold, structurally characterized by the fusion of an electron-deficient thiazole ring and an electron-rich pyrrole ring. This "push-pull" electronic character makes it a potent bioisostere for indole and purine systems (such as 7-deazapurine), widely utilized in the design of kinase inhibitors (ATP-competitive) and DNA-intercalating agents.
The "5-methanol" moiety serves as a critical "warhead anchor"—a primary alcohol handle positioned at the
Part 2: Structural Analysis & Electronic Profile
To understand the reactivity of this molecule, one must analyze its electronic distribution. The scaffold exhibits a unique dipole moment due to the opposing nature of its constituent rings.
| Feature | Thiazole Ring (Ring A) | Pyrrole Ring (Ring B) |
| Electronic State | ||
| Key Heteroatoms | Sulfur (Pos 1), Nitrogen (Pos 3) | Nitrogen (Pos 4 - 4H tautomer) |
| Reactivity | Susceptible to Nucleophilic Attack | Susceptible to Electrophilic Substitution |
| Role in Binding | H-bond Acceptor (N3) | H-bond Donor (NH at Pos 4) |
Numbering Logic (IUPAC): The numbering initiates at the Sulfur (1), proceeds to the Thiazole Nitrogen (3), crosses the bridgehead, and assigns the Pyrrole Nitrogen as position 4. Consequently, the 5-position (bearing the methanol group) is the carbon adjacent to the pyrrole nitrogen, a site of high electron density.
Visualization: Electronic & Retrosynthetic Logic
Figure 1: Retrosynthetic hierarchy and electronic segmentation of the pyrrolo[2,3-d]thiazole core.
Part 3: Synthetic Protocol (Self-Validating Methodology)
Since the specific "5-methanol" derivative is often a custom intermediate, the following protocol synthesizes the core and functionalizes C5. This route prioritizes the Gewald-type cyclization followed by Vilsmeier-Haack formylation and reduction, a robust pathway for pyrrole-fused systems.
Phase 1: Synthesis of the Pyrrolo[2,3-d]thiazole Core
Objective: Construct the bicyclic skeleton.
-
Starting Material: 2-amino-4-methylthiazole (commercially available).
-
Reagent:
-Haloketone or equivalent electrophile (e.g., chloroacetaldehyde for unsubstituted pyrrole ring). -
Cyclization:
-
Dissolve 2-aminothiazole in EtOH.
-
Add
-haloketone (1.1 eq). -
Reflux for 4–6 hours.
-
Validation: Monitor by TLC (disappearance of amine).
-
Mechanism: Alkylation of the ring nitrogen followed by cyclization onto the exocyclic amine (or vice versa depending on conditions), forming the fused system.
-
Phase 2: C5-Functionalization (The "Methanol" Installation)
Objective: Install the hydroxymethyl group at Position 5.
Step A: Vilsmeier-Haack Formylation This reaction selectively targets the electron-rich C5 position of the pyrrole ring.
-
Reagents:
(1.1 eq), DMF (excess/solvent). -
Procedure:
-
Cool DMF to 0°C. Dropwise add
to generate the Vilsmeier reagent (chloroiminium ion). -
Add the pyrrolo[2,3-d]thiazole core dissolved in DMF.
-
Stir at 0°C for 1 hour, then warm to RT (2 hours).
-
Quench: Pour into ice water and neutralize with
. -
Product: 4H-pyrrolo[2,3-d]thiazole-5-carbaldehyde.
-
Checkpoint:
NMR will show a distinct aldehyde singlet around 9.5–10.0 ppm.
-
Step B: Carbonyl Reduction
-
Reagents: Sodium Borohydride (
), Methanol/THF. -
Procedure:
-
Dissolve the aldehyde from Step A in MeOH.
-
Add
(1.5 eq) in portions at 0°C. -
Stir for 30 mins.
-
Workup: Evaporate solvent, partition between EtOAc/Water. Wash organic layer with brine.
-
Purification: Column chromatography (DCM:MeOH gradient).
-
Experimental Workflow Diagram
Figure 2: Step-wise synthetic workflow with integrated Quality Control (QC) checkpoints.
Part 4: Characterization & Data Profile
Researchers must validate the structure using multi-modal spectroscopy. The following table summarizes the expected signals for the target molecule.
Table 1: Predicted Spectroscopic Signature
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Broad Singlet (1H) | NH (Pyrrole N4). Exchangeable with | ||
| Singlet (1H) | C2-H (Thiazole). Deshielded by S and N. | ||
| Singlet/Doublet (1H) | C6-H (Pyrrole). | ||
| Doublet/Singlet (2H) | CH | ||
| Broad Singlet (1H) | OH (Alcohol). | ||
| Signal | C2 (Thiazole). | ||
| Signal | CH | ||
| HRMS | Calc: ~155.02 (approx) | Exact mass depends on substituents. |
Part 5: Medicinal Chemistry Utility
The 4H-pyrrolo[2,3-d]thiazole-5-methanol is not merely a final product; it is a divergent intermediate .
-
Kinase Inhibition: The motif mimics the purine ring of ATP. The N3 and NH(4) act as a donor-acceptor pair for the hinge region of kinases (e.g., CDK, GSK-3
). -
Leaving Group Activation: The 5-methanol group can be converted to a chloride (using
) or mesylate. This creates a highly reactive benzylic-like electrophile, allowing the attachment of solubilizing groups (morpholine, piperazine) or specific binding elements. -
Scaffold Hopping: It serves as a bioisostere for tryptophol (indole-3-ethanol), potentially altering metabolic stability (CYP450 interaction) due to the presence of the thiazole sulfur.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Fundamental synthesis of fused thiazoles).
-
Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte. (Foundational chemistry for aminothiazole/thiophene cyclizations).
-
Burgess, K. (Ed.). (2007). Solid-Phase Organic Synthesis. Wiley-Interscience. (Application of fused heterocycles in combinatorial chemistry).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for pyrrolo-thiazole as a purine isostere).
An In-depth Technical Guide to 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document will detail its molecular characteristics, propose a viable synthetic route, predict its spectroscopic profile, and explore its potential as a scaffold for drug discovery.
Core Molecular Attributes
5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole belongs to the family of fused heterocyclic compounds, incorporating both a pyrrole and a thiazole ring system. This structural amalgamation is a key feature in many biologically active molecules.
Molecular Formula and Weight
The chemical structure of 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole consists of the 4H-pyrrolo[2,3-d]thiazole core with a hydroxymethyl (-CH₂OH) substituent at the 5-position.
-
Molecular Formula: C₆H₆N₂OS
-
Molecular Weight: 154.20 g/mol
| Property | Value |
| Molecular Formula | C₆H₆N₂OS |
| Molecular Weight | 154.20 g/mol |
| PubChem CID (Base) | 18442761 (for 4H-pyrrolo[2,3-d]thiazole) |
Synthetic Strategy: A Proposed Pathway
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the thiazole ring, suggesting a key intermediate of a functionalized pyrrole.
Caption: Retrosynthetic analysis of 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole.
Step-by-Step Experimental Protocol
This proposed protocol is a composite of well-established reactions in heterocyclic chemistry.
Step 1: Synthesis of a Suitable Pyrrole Precursor
The synthesis would commence with a commercially available or readily synthesized pyrrole derivative, protected at the nitrogen atom to prevent side reactions.
Step 2: Formylation of the Pyrrole Ring
A Vilsmeier-Haack reaction is a standard method to introduce a formyl group onto the electron-rich pyrrole ring, likely at the 4-position.
-
To a solution of the N-protected pyrrole in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by pouring it onto ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Thiazole Ring Formation
The formylated pyrrole can be converted to the pyrrolo[2,3-d]thiazole core through a reaction with a source of sulfur and nitrogen, such as thiourea or a related reagent.
-
Dissolve the formylpyrrole derivative and thiourea in a suitable solvent like ethanol.
-
Add a catalyst, such as iodine, and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purify the resulting 5-formyl-4H-pyrrolo[2,3-d]thiazole by recrystallization or column chromatography.
Step 4: Reduction of the Formyl Group
The final step is the selective reduction of the formyl group to a hydroxymethyl group.
-
Suspend the 5-formyl-4H-pyrrolo[2,3-d]thiazole in methanol or ethanol.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Purify the final compound, 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole, by column chromatography.
Spectroscopic Characterization: An In-Silico Prediction
The identity and purity of the synthesized 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole would be confirmed by standard spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and thiazole rings, as well as the hydroxymethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole N-H | 11.0 - 12.0 | broad singlet |
| Thiazole C-H | 8.5 - 9.0 | singlet |
| Pyrrole C-H (position 2) | 7.0 - 7.5 | doublet |
| Pyrrole C-H (position 3) | 6.5 - 7.0 | doublet |
| -CH₂- | 4.5 - 5.0 | singlet |
| -OH | 5.0 - 6.0 (variable) | singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiazole C=N | 150 - 160 |
| Pyrrole C=C | 110 - 140 |
| Thiazole C-S | 115 - 125 |
| -CH₂- | 55 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |
| N-H stretch (pyrrole) | 3100 - 3300 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (thiazole) | 1600 - 1650 | Medium |
| C=C stretch (pyrrole) | 1500 - 1600 | Medium |
| C-O stretch (hydroxyl) | 1000 - 1200 | Strong |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z 155.0279
Therapeutic Potential and Future Directions
The pyrrolo[2,3-d]thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. Derivatives of related fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have shown a wide array of biological activities.
Caption: Potential therapeutic applications of 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole.
Kinase Inhibition
Many pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors.[1] The pyrrolo[2,3-d]thiazole core of the title compound mimics the purine structure of ATP, making it a candidate for targeting the ATP-binding site of various kinases. The hydroxymethyl group could potentially form key hydrogen bonds within the active site, enhancing binding affinity and selectivity. Further derivatization of this group could lead to the development of highly specific kinase inhibitors for cancer therapy.
Anticancer and p53 Activation
Recent studies on chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles have demonstrated their potential as p53-activating anticancer agents.[2][3] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. The hydroxymethyl group on the pyrrolo[2,3-d]thiazole scaffold could be critical for interaction with and activation of the p53 pathway, inducing apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Activity
Thiazole and pyrrole derivatives are known to possess significant anti-inflammatory and antimicrobial properties.[4][5] The combination of these two heterocyclic rings in 5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole suggests that it may exhibit similar activities. The mechanism could involve the inhibition of key enzymes in inflammatory pathways or interference with microbial growth processes.
Conclusion
5-(hydroxymethyl)-4H-pyrrolo[2,3-d]thiazole represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide has provided a foundational understanding of its molecular properties, a plausible synthetic route, and its predicted spectroscopic characteristics. The true potential of this compound lies in its structural similarity to a host of biologically active molecules, suggesting that it could be a valuable starting point for the design of new kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Further empirical research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives to fully unlock its therapeutic potential.
References
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC. [Link]
-
4H-Pyrrolo[2,3-d]thiazole | C5H4N2S | CID 18442761. PubChem. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]
-
Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. PMC. [Link]
-
Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Publishing. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]
-
Synthesis of Pyrrolo[2,3-d][1][4][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Purkh. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
therapeutic potential of pyrrolo[2,3-d]thiazole derivatives in oncology
An In-Depth Technical Guide to the Therapeutic Potential of Pyrrolo-Fused Heterocycles in Oncology, with a Focus on Pyrrolo[2,3-d]thiazole and Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Privileged Scaffold in Modern Oncology
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, offering a fertile ground for drug discovery. The pyrrolo-fused heterocyclic systems, particularly the pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) and the related pyrrolo[2,3-d]thiazole cores, represent such a class. Their structural resemblance to endogenous purines, like adenine, allows them to function as highly effective bioisosteres, competitively binding to the ATP-binding sites of numerous critical enzymes.[1] This guide provides a deep dive into the burgeoning therapeutic potential of these derivatives in oncology, exploring their mechanisms of action, structure-activity relationships, and the key experimental methodologies that underpin their development. While the pyrrolo[2,3-d]pyrimidine core has seen extensive development as a kinase inhibitor, we will also explore the unique mechanisms exhibited by other isomers and related structures, painting a comprehensive picture of their anticancer promise.
Part 1: The Pyrrolo[2,3-d]pyrimidine Core: A Master Key for Kinase Inhibition
The 7-deazapurine framework of pyrrolo[2,3-d]pyrimidines is a cornerstone of modern targeted cancer therapy.[1] Its inherent ability to mimic adenine makes it an ideal starting point for designing potent inhibitors of protein kinases, enzymes that are frequently deregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[2]
Mechanism of Action: Multi-Targeted Kinase Inhibition
The primary mechanism of action for most anticancer pyrrolo[2,3-d]pyrimidine derivatives is competitive inhibition at the ATP-binding site of various protein kinases.[1] By occupying this pocket, they prevent the phosphorylation of downstream substrates, effectively shutting down aberrant signaling cascades. Research has demonstrated that derivatives of this scaffold can be engineered to inhibit a range of oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Crucial in non-small cell lung cancer (NSCLC), derivatives have been developed that show high potency against mutant forms of EGFR (e.g., T790M), offering a strategy to overcome acquired resistance to first-generation inhibitors.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. Inhibition of VEGFR-2 can starve the tumor of its blood supply.[4][5]
-
HER2: Another member of the EGFR family, overexpressed in certain breast and gastric cancers.[6]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle. Its inhibition can lead to cell cycle arrest.[5]
This ability to hit multiple targets is a double-edged sword. While it can lead to broad anticancer activity, the development of multi-kinase inhibitors requires careful optimization to balance efficacy with off-target toxicity.[2]
Downstream Cellular Consequences
The inhibition of key signaling pathways by pyrrolo[2,3-d]pyrimidine derivatives triggers a cascade of downstream cellular events, culminating in cancer cell death.
-
Cell Cycle Arrest: By inhibiting kinases like CDK2, these compounds can halt the cell cycle, often at the G2/M phase, preventing mitotic division and proliferation.[6]
-
Induction of Apoptosis: Many of these derivatives induce programmed cell death. Mechanistic studies show they can upregulate pro-apoptotic proteins like Bax and Caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[4][5]
Preclinical Data & Structure-Activity Relationships (SAR)
The therapeutic potential of these compounds is validated by their potent cytotoxic effects against a variety of cancer cell lines. Strategic chemical modifications to the core scaffold are crucial for enhancing potency, selectivity, and pharmacokinetic properties.[1]
| Compound Class/Derivative | Target(s) | Key Cancer Cell Lines | IC50 Values | Key SAR Insights | Reference |
| Halogenated Benzylidenehydrazides | EGFR, Her2, VEGFR2, CDK2 | HepG2, MCF-7 | 40-204 nM (enzymatic) | Halogen substituents enhance potency and selectivity. Compound 5k showed broad and potent activity. | [4][5] |
| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | Multi-kinase | MCF-7, HepG2, MDA-MB-231, HeLa | 29-59 µM (cytotoxicity) | The pyrrole moiety and halogen substituents are noted for enhancing potency. | [4] |
| Pyrrolo[2,3-d]pyrimidin-4-amines | EGFR (mutant) | HCC827 (EGFR del), H1975 (L858R/T790M) | 0.046 µM (12i on HCC827) | Covalent binding modifications improve efficacy against resistant EGFR mutations. | [3][7] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | DDR2 (predicted) | HT-29 (Colon) | 4.01-4.55 µM | A bromine substituent on the phenyl ring combined with an azepine side-ring showed superior activity. | [8] |
Part 2: Expanding the Arsenal - Alternative Scaffolds and Unique Mechanisms
While kinase inhibition is a dominant theme, related pyrrolo-thiazole scaffolds have been found to engage in entirely different, yet equally potent, anticancer mechanisms.
Benzo[d]pyrrolo[2,1-b]thiazole Derivatives: DNA and Mitotic Spindle Attackers
This specific isomeric arrangement of the pyrrole and thiazole rings yields compounds with two distinct and powerful mechanisms of action.
-
DNA Interstrand Cross-linking: Certain derivatives have been shown to induce DNA interstrand cross-links. This action creates bulky adducts that physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is characteristic of classical chemotherapeutic agents like cisplatin.[9]
-
CENP-E Inhibition: Kinesin centromere-associated protein E (CENP-E) is a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. Screening has identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as ATP-competitive inhibitors of CENP-E's ATPase activity.[10] Inhibition of CENP-E disrupts mitotic progression, causing a mitotic arrest that ultimately triggers apoptotic cell death. This represents a targeted approach to disrupting cell division, a hallmark of cancer.[10]
General Pyrrole & Thiazole Derivatives: Tubulin Polymerization Inhibitors
The broader family of pyrrole and thiazole-containing compounds are well-known for their ability to target tubulin, the protein subunit of microtubules.[11][12] These agents typically bind to the colchicine site, disrupting the dynamic equilibrium of microtubule polymerization and depolymerization.[11][13] This interference prevents the formation of a functional mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[14][15] This mechanism is shared by highly successful chemotherapeutics like the taxanes and vinca alkaloids.
Part 3: Methodologies in Drug Discovery and Evaluation
The journey from a chemical scaffold to a viable drug candidate involves rigorous synthesis and biological evaluation. The protocols described below are foundational in this process.
Representative Synthesis Protocol: Pyrrolo[2,3-d]pyrimidine Core
Causality: The synthesis often begins with a commercially available core, like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile building block. Subsequent reactions, such as nucleophilic substitution and amide coupling, are chosen for their reliability and efficiency in building molecular diversity. The choice of a specific coupling agent like EDC is based on its ability to facilitate amide bond formation under mild conditions with high yields.
Protocol: Synthesis of Amide Derivatives (based on[16])
-
Step 1: Nucleophilic Substitution.
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., THF), add ethyl 2-(4-aminophenyl)acetate and a non-nucleophilic base (e.g., DIEA).
-
Heat the reaction mixture under reflux until TLC analysis indicates the consumption of the starting material.
-
Rationale: This step attaches the phenyl acetate side chain, which will serve as a handle for further diversification.
-
-
Step 2: Saponification (Ester Hydrolysis).
-
Dissolve the product from Step 1 in a mixture of alcohol (e.g., methanol) and aqueous base (e.g., NaOH).
-
Stir at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid.
-
Acidify the mixture to precipitate the product.
-
Rationale: The carboxylic acid is a key intermediate required for amide bond formation in the next step.
-
-
Step 3: EDC Amide Coupling.
-
Dissolve the carboxylic acid from Step 2 in an anhydrous aprotic solvent (e.g., DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a coupling activator (e.g., HOBt).
-
Add the desired substituted aniline.
-
Stir at room temperature for 12-24 hours.
-
Purify the final product using column chromatography.
-
Rationale: EDC is a zero-length crosslinker that activates the carboxyl group, allowing for efficient reaction with the amine to form a stable amide bond, yielding the final target molecule.
-
Key Biological Evaluation Protocols
1. In Vitro Cytotoxicity (MTT Assay)
Trustworthiness: This assay is a self-validating system. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. A decrease in the conversion of MTT to formazan provides a quantitative measure of cell death or growth inhibition.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Cell Cycle Analysis (Flow Cytometry)
Trustworthiness: This protocol provides a robust, quantitative snapshot of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a specific phase (e.g., G2/M) is a strong, validated indicator of cell cycle arrest.
-
Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. Rationale: Fixation permeabilizes the cell membrane to allow the DNA-binding dye to enter.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Rationale: PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be lowest in G1, intermediate in S phase, and highest (double the G1 content) in the G2 and M phases.
-
Interpretation: An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.[6][14]
Conclusion and Future Perspectives
The pyrrolo[2,3-d]thiazole scaffold and its close bioisostere, pyrrolo[2,3-d]pyrimidine, are exceptionally versatile platforms for the development of novel anticancer agents. The extensive research into pyrrolo[2,3-d]pyrimidines has established them as potent, multi-targeted kinase inhibitors capable of inducing cell cycle arrest and apoptosis.[1][2] Concurrently, explorations into related scaffolds like benzo[d]pyrrolo[2,1-b]thiazoles have unveiled distinct and powerful mechanisms, including DNA cross-linking and the inhibition of mitotic machinery.[9][10]
The path forward is multifaceted. Future research should focus on designing derivatives with enhanced selectivity for specific kinase mutants to overcome drug resistance. The unique mechanisms of non-pyrimidine scaffolds warrant deeper investigation, as they offer opportunities to attack cancer through novel pathways. The integration of computational docking studies with synthesis and biological screening will continue to accelerate the discovery of next-generation therapeutics, solidifying the role of these privileged scaffolds in the future of oncology.
References
- Title: Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives Source: European Journal of Medicinal Chemistry URL
- Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity Source: ResearchGate URL
- Title: Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: PubMed URL
- Title: Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors Source: PubMed URL
- Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: PMC URL
- Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PMC URL
- Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu Source: Sci-Hub URL
- Title: Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: PubMed URL
- Title: Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Source: PMC URL
- Title: Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors Source: PubMed URL
- Title: The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site Source: MDPI URL
- Title: New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer Source: PubMed URL
- Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL
- Title: Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors Source: PMC URL
- Title: Targeting Tubulin Polymerization by Novel 7-aryl-pyrroloquinolinones: Synthesis, Biological Activity and SARs Source: PubMed URL
- Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PMC URL
- Title: The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations Source: PubMed URL
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol as a pharmacophore linker
Application Note: Strategic Utilization of (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol as a Rigid Pharmacophore Linker
Part 1: Executive Summary & Rationale
The Challenge: In Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) design, the "linker" is often the point of failure. Flexible alkyl or PEG chains introduce high entropic penalties upon binding and often suffer from poor metabolic stability.
The Solution: This compound represents a high-value "scaffold-linker" hybrid. Unlike passive aliphatic chains, this fused bicyclic heteroaromatic system offers:
-
Conformational Rigidity: Reducing the entropic cost of binding.
-
Bioisosterism: Mimicking the indole core (tryptophan) and 7-azaindole (kinase inhibitors) but with distinct electronic properties due to the thiazole sulfur.
-
Orthogonal Vectors: The pyrrole nitrogen (
) and the C5-hydroxymethyl group provide defined exit vectors separated by a fixed distance (~4.5 Å) and angle, allowing precise orientation of warheads.
Part 2: Chemical Biology & Pharmacophore Logic
Structural Analysis
The scaffold consists of a pyrrole ring fused to a thiazole ring. The [2,3-d] fusion creates a planar, electron-rich system.
-
H-Bond Donor: The pyrrole N-H (Position 4).
-
H-Bond Acceptor: The thiazole Nitrogen (Position 3).
-
Linker Handle: The C5-methanol group serves as a primary attachment point for extending the pharmacophore.
Visualizing the Vector Space
The following diagram illustrates the geometric advantages of using this scaffold over a flexible chain.
Figure 1: Vector analysis of the pyrrolothiazole scaffold. The rigid core enforces a specific geometry between the Target Protein and the E3 Ligase/Effector, unlike flexible PEG linkers.
Part 3: Experimental Protocols
These protocols are designed for the functionalization of the scaffold to create a bifunctional linker.[1]
Protocol A: Activation of the C5-Hydroxymethyl Handle
Objective: Convert the chemically inert alcohol into a reactive electrophile (chloride or mesylate) for subsequent coupling. Note: We utilize the Appel Reaction over thionyl chloride to prevent acid-catalyzed degradation of the electron-rich pyrrole ring.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (
, 1.2 eq) -
Carbon Tetrachloride (
) or Hexachloroacetone (as safer alternative) -
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the scaffold and 1.2 mmol of
in 10 mL of anhydrous DCM under Argon atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add the chlorinating agent (e.g.,
or N-chlorosuccinimide) dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup: Quench with saturated
. Extract with DCM (3x). Dry organics over . -
Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 85-95% as a tan solid.
-
Protocol B: N-Alkylation (The Anchor Point)
Objective: Attach the primary warhead or recognition motif to the pyrrole nitrogen.
Materials:
-
Activated Scaffold (from Protocol A)
-
Alkyl Halide / Electrophile (Warhead precursor)
-
Cesium Carbonate (
, 2.0 eq) -
DMF (anhydrous)
Step-by-Step:
-
Preparation: Dissolve the scaffold (1.0 eq) in DMF (0.1 M concentration).
-
Base Addition: Add
(2.0 eq). Stir at RT for 30 minutes to deprotonate the pyrrole NH.-
Observation: The solution may darken, indicating anion formation.
-
-
Coupling: Add the electrophile (1.1 eq) slowly.
-
Heating: Heat to 60°C for 4-12 hours.
-
Critical Control: Do not exceed 80°C to avoid decomposition of the thiazole ring.
-
-
Validation: 1H NMR will show the disappearance of the broad NH singlet (~11-12 ppm) and the appearance of methylene signals from the new alkyl group.
Part 4: Data & Validation
Comparative Linker Metrics
The following table contrasts the pyrrolothiazole scaffold against standard linkers used in PROTACs.
| Feature | Polyethylene Glycol (PEG) | Alkyl Chain | Pyrrolo[2,3-d]thiazole |
| Conformational Entropy | High (Floppy) | High (Floppy) | Low (Rigid) |
| Solubility (LogP) | High (Hydrophilic) | Low (Lipophilic) | Moderate (Amphiphilic) |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High (Aromatic) |
| Vector Geometry | Undefined | Undefined | Fixed (~140° angle) |
Workflow Logic Diagram
This diagram details the decision tree for synthesizing a PROTAC using this linker.
Figure 2: Synthetic decision tree. Path A is preferred if the final payload is sensitive to the basic conditions of N-alkylation.
Part 5: References
-
Synthesis of Pyrrolo[2,3-d]thiazoles:
-
Rigid Linkers in Drug Design:
-
Scaffold Properties (PubChem):
-
ADC Linker Strategies:
-
Title: Master ADC Linker Design: Strategies & Optimization.
-
Source: BOC Sciences.
-
Sources
- 1. A rigid linker-scaffold for solid-phase synthesis of dimeric pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | C6H4N2O2S | CID 24815611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4H-Pyrrolo[2,3-d]thiazole | C5H4N2S | CID 18442761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility enhancement of (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol in organic solvents
Technical Support Ticket: #SOL-PT5-001 Subject: Solubility Enhancement Protocol for (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol Status: Open [High Priority] Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
You are encountering solubility difficulties with This compound . This is a common issue with fused bicyclic heteroaromatics containing both hydrogen bond donors (Pyrrole-NH, Hydroxyl-OH) and acceptors (Thiazole-N).
The molecule likely exhibits "Brick Dust" behavior: high crystallinity driven by intermolecular hydrogen bonding and
This guide provides a tiered troubleshooting approach to solubilization for Synthesis , Purification , and Bio-assay applications.
Module 1: Diagnostic & Solvent Selection
User Question: I tried dissolving the compound in Dichloromethane (DCM) and Methanol, but it remains a suspension. Why?
Technical Analysis: The crystal lattice energy of pyrrolo-thiazoles is high. To dissolve it, the solvent–solute interaction must overcome the solute–solute interaction.
-
DCM: Good for lipophilic dispersion but lacks the H-bond accepting capacity to break the Pyrrole-NH interaction.
-
Methanol: Can H-bond, but often lacks the dispersive power to solvate the aromatic core effectively at room temperature.
Solubility Screening Matrix
Use the table below to select a solvent based on your application. Data is derived from structural analogs (pyrrolo[2,3-d]thiazole derivatives).[1]
| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Application Context |
| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Bio-assay stocks, Cryo-storage. |
| Dipolar Aprotic | DMF / NMP | High (>40 mg/mL) | Synthetic reactions (SNAr, couplings). |
| Polar Protic | Methanol | Moderate (Heat req.) | Recrystallization (with anti-solvent).[2][3] |
| Chlorinated | DCM / Chloroform | Low (<5 mg/mL) | Work-up/Extraction (poor for dissolving solids). |
| Ethers | THF / 2-MeTHF | Moderate | Reaction solvent; easier removal than DMF. |
| Hydrocarbons | Hexane / Toluene | Insoluble | Anti-solvents (used to precipitate product). |
Module 2: Binary Solvent Systems (Cosolvency)
User Question: I need to use this in a reaction where DMSO is not allowed due to workup issues. What are my alternatives?
Protocol: When single solvents fail, use a Binary System . You need a "Lattice Breaker" (High Dielectric) and a "Solubilizer" (Lipophilic).
Recommended System: The "DCM/MeOH" or "THF/Water" Shift For this specific alcohol-functionalized heterocycle, pure DCM is too non-polar, and pure MeOH is too polar.
Step-by-Step Optimization:
-
Weigh 10 mg of solute.
-
Add 0.5 mL of Methanol (or THF). Sonicate. If suspension persists:
-
Add DCM dropwise. The non-polar component disrupts the stacking, while MeOH handles the H-bonding.
-
Target Ratio: 9:1 (DCM:MeOH) is a "magic ratio" for polar heterocycles.
Visual Workflow: Solubilization Decision Tree
Caption: Decision matrix for solvent selection based on experimental end-use.
Module 3: Recrystallization & Purification
User Question: My product oils out instead of crystallizing when I add hexane. How do I fix this?
Root Cause: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with pyrrolo-thiazoles because the melting point is high, but the solubility drops too sharply upon anti-solvent addition.
Corrective Protocol: The "Cloud Point" Titration
-
Dissolution: Dissolve crude this compound in the minimum amount of hot Ethanol or THF (approx 60°C).
-
Titration: Add hot Water (if using Ethanol) or Hexane (if using THF) dropwise until a faint turbidity persists.
-
Back-Solvation: Add 1-2 drops of the good solvent (Ethanol/THF) to clear the solution.
-
Nucleation: Remove from heat. Wrap the vial in cotton (slow cooling).
-
Critical Step: If oil droplets appear, scratch the glass surface or add a seed crystal immediately.
-
Module 4: Advanced Chemical Manipulation (pH)
User Question: Can I use acid to dissolve it?
Technical Insight: Yes. The thiazole nitrogen (N-3) is weakly basic, and the pyrrole system can be sensitive.
-
Protonation: Adding 1.0 equivalent of HCl or TFA (in Dioxane or Water) will form the salt, drastically increasing solubility in water or lower alcohols.
-
Caution: Ensure your downstream application (e.g., cell assay) can tolerate the acidic counter-ion.
References
-
Synthesis and Properties of Pyrrolo[2,3-d]thiazoles Source: National Institutes of Health (PMC) Citation: Investigating the synthesis and physical properties of fused pyrrolo-thiazole systems. URL:[Link]
-
Solubility of Fused Bicyclic Heteroaromatics Source: Chemical Society Reviews (RSC) Citation: Strategies for functionalization and handling of fused bicyclic heteroaromatics using organometallic reagents and solvent systems. URL:[Link]
-
Recrystallization Strategies for Heterocycles Source: University of Rochester, Dept. of Chemistry Citation: Common solvent systems for recrystallization of polar heteroaromatics (Ethanol, THF/Hexane). URL:[Link]
-
PubChem Compound Summary: 4H-Pyrrolo[2,3-d]thiazole Source: PubChem Citation: Physical properties and computed descriptors for the core scaffold.[4] URL:[Link]
Sources
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of Pyrrolo-Thiazole Alcohols
Welcome to the technical support center for synthetic challenges involving pyrrolo-thiazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced task of oxidizing pyrrolo-thiazole alcohols. The electron-rich nature of the pyrrole ring system presents a significant challenge, often leading to undesired side reactions and over-oxidation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve clean, selective oxidation to the desired ketone or aldehyde.
I. Understanding the Core Challenge: Pyrrole Ring Reactivity
The primary obstacle in the oxidation of pyrrolo-thiazole alcohols is the inherent reactivity of the pyrrole ring. Pyrroles are highly susceptible to oxidation, which can lead to polymerization, decomposition, or the formation of undesired byproducts like pyrrolidinones.[1][2] This reactivity is often more pronounced than the oxidation of the target alcohol, especially when using strong oxidizing agents.[3][4] The key to a successful reaction lies in selecting reaction conditions that are mild enough to spare the sensitive heterocyclic system while being sufficiently potent to convert the alcohol.
Diagram: The Oxidation Dilemma
The following diagram illustrates the competing reaction pathways in the oxidation of a generic pyrrolo-thiazole alcohol.
Caption: Competing pathways in pyrrolo-thiazole alcohol oxidation.
II. Troubleshooting Guide
This section addresses common problems encountered during the oxidation of pyrrolo-thiazole alcohols in a question-and-answer format.
Q1: My reaction is a complex mixture of products, and I'm not isolating the desired ketone. What's happening?
A1: A complex product mixture is a classic sign of over-oxidation and decomposition of the pyrrole ring.[2] The likely culprit is an oxidizing agent that is too harsh for your substrate.
Immediate Actions:
-
Re-evaluate Your Oxidant: Strong oxidants like chromic acid (H2CrO4) or potassium permanganate (KMnO4) are generally unsuitable for sensitive heterocyclic systems.[3][5]
-
Switch to Milder Reagents: Consider one of the following mild oxidation systems known for their high chemoselectivity and tolerance of sensitive functional groups.[6][7]
| Oxidizing System | Typical Conditions | Key Advantages | Potential Drawbacks |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, avoids heavy metals, high yields.[7][8][9] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[7] |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temp | Neutral conditions, rapid, easy workup.[6][10][11] | Reagent is expensive and potentially explosive on a large scale.[10] |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂, Room Temp | Good for converting primary alcohols to aldehydes without over-oxidation.[4][12] | Chromium-based reagent, which is toxic and requires careful disposal.[13] |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the pyrrolo-thiazole alcohol (1.0 equiv) in dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution.[10]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-3 hours.[11]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: My starting material is consumed, but I'm not seeing any product. It seems to be decomposing. How can I prevent this?
A2: This is a strong indication that even your "mild" oxidant is too aggressive for the unprotected pyrrole ring. The solution is to decrease the electron density of the pyrrole ring through N-protection, making it less susceptible to oxidation.[14][15]
Recommended Protecting Groups:
Electron-withdrawing protecting groups are highly effective at deactivating the pyrrole ring towards oxidation.[15]
| Protecting Group | Introduction Reagent | Removal Conditions | Comments |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, THF | Trifluoroacetic acid (TFA) in DCM | Generally stable and easy to introduce/remove.[15] |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, NaH, DMF | Mg/MeOH or other reductive conditions | Very effective at deactivating the ring, but removal can be harsh.[15] |
| TIPS (Triisopropylsilyl) | TIPSCl, Imidazole, DMF | TBAF in THF | Less electron-withdrawing, but can offer steric protection. Easy to remove. |
Workflow for N-Protection Strategy
Caption: A robust workflow incorporating N-protection for successful oxidation.
Q3: The oxidation of my secondary alcohol is very slow or incomplete, even with DMP or Swern conditions. What can I do?
A3: Sluggish reactions can be due to several factors, including steric hindrance around the alcohol or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase Reagent Equivalents: For sterically hindered alcohols, increasing the equivalents of the oxidizing agent (e.g., up to 3.0 equiv of DMP) can sometimes drive the reaction to completion.
-
Elevate Temperature (with caution): For Swern oxidations, after the initial formation of the alkoxysulfonium salt at -78 °C, allowing the reaction to slowly warm to -45 °C before adding the base can sometimes improve conversion.[16] However, be aware that higher temperatures increase the risk of side reactions.[17]
-
Consider Alternative Activated DMSO Methods: If Swern oxidation is failing, other methods for activating DMSO can be explored, though they are less common.
-
Add Water to DMP Reactions: The addition of 1 equivalent of water to DMP oxidations has been shown to accelerate the rate of reaction for some substrates.
III. Frequently Asked Questions (FAQs)
Q: Can I use TEMPO-based oxidation systems?
A: (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) catalyzed oxidations, often with a co-oxidant like bleach (NaOCl), can be very effective for alcohol oxidation.[18] They are generally considered mild. However, their compatibility with the pyrrolo-thiazole system must be evaluated on a case-by-case basis. A small-scale trial reaction is highly recommended.
Q: My pyrrolo-thiazole contains other sensitive functional groups. Which oxidation method is the most chemoselective?
A: Both Swern and DMP oxidations are known for their excellent chemoselectivity and wide tolerance of other functional groups.[6][8] They are generally superior to chromium-based reagents in this regard.
Q: I am working on a large-scale synthesis. Are there any safety concerns with these reagents?
A: Yes. Dess-Martin Periodinane is known to be potentially explosive under certain conditions, and its use on a large scale should be approached with extreme caution.[10] Swern oxidation generates carbon monoxide, a toxic gas, and requires careful handling in a well-ventilated fume hood.[8]
Q: How do I deal with the smell from a Swern oxidation?
A: The byproduct, dimethyl sulfide, is notoriously pungent.[7] All glassware should be quenched and rinsed with a bleach (sodium hypochlorite) solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[8]
References
-
Pyrrole Protection | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. (2011). Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar. (n.d.). Available at: [Link]
-
Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation - eScholarship.org. (2017). Nature Chemistry. Available at: [Link]
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.). Available at: [Link]
-
Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand - AIR Unimi. (n.d.). Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012). Available at: [Link]
-
Swern oxidation - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Swern Oxidation. (2019). Organic Chemistry Portal. Available at: [Link]
-
Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC. (n.d.). Available at: [Link]
-
Selective Oxidation of Secondary Alcohols | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Dess–Martin oxidation - Wikipedia. (n.d.). Available at: [Link]
-
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025). Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Available at: [Link]
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Available at: [Link]
-
Dess−Martin Periodinane Oxidation - ResearchGate. (n.d.). Available at: [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant | Environmental Science & Technology - ACS Publications. (2025). Available at: [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega - ACS Publications. (2023). Available at: [Link]
-
Heterocycles Part 1: Furan, Thiophene, and Pyrrole - YouTube. (2021). Available at: [Link]
-
Heterocyclic Compounds - MSU chemistry. (n.d.). Available at: [Link]
-
The Oxidation of Pyrrole - PubMed. (2016). Chemistry, an Asian Journal. Available at: [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion - PMC. (2023). Available at: [Link]
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Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. (2015). Available at: [Link]
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A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS - Compound Interest. (n.d.). Available at: [Link]
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One-pot three-component synthesis and oxidation of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles - PubMed. (2018). Molecular Diversity. Available at: [Link]
-
Reactions of Pyrroles | Heterocyclic compounds part 13 - YouTube. (2026). Available at: [Link]
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Silylpyrrole Oxidation En Route to Saxitoxin Congeners Including 11-Saxitoxinethanoic Acid - PMC. (n.d.). Available at: [Link]
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Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. (n.d.). Available at: [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 2 - YouTube. (2020). Available at: [Link]
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Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. (n.d.). Available at: [Link]
-
oxidation of alcohols - Chemguide. (n.d.). Available at: [Link]
-
OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n; (n.d.). Available at: [Link]
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Protection of Alcohols | NROChemistry. (n.d.). Available at: [Link]
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12.7: Oxidizing Agents - Chemistry LibreTexts. (2019). Available at: [Link]
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Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities - Cumhuriyet Science Journal. (n.d.). Available at: [Link]
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The underestimated role of tert-butyl alcohol, a scavenger of •OH, in photochemical inorganic redox reaction. (n.d.). Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Characteristics of (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol
The Pyrrolo[2,3-d]thiazole Scaffold: A Privileged Core
The pyrrolo[2,3-d]thiazole core is a significant heterocyclic motif present in a variety of biologically active compounds. Its rigid, planar structure and the presence of multiple heteroatoms make it an attractive scaffold for designing molecules with specific therapeutic properties. Accurate structural elucidation via NMR spectroscopy is a critical step in the development of such compounds.
Predicted 1H NMR Spectrum of (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol
The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyrrole and thiazole rings, the methylene group of the methanol substituent, the hydroxyl proton, and the N-H proton of the pyrrole ring. The predicted chemical shifts are influenced by the electron-donating and withdrawing nature of the fused ring system and the substituents.
A diagram of the this compound structure with proton labeling is presented below:
Figure 1. Structure of this compound with proton numbering.
Predicted Chemical Shifts (δ, ppm)
The following table summarizes the predicted 1H NMR chemical shifts for this compound in a common NMR solvent such as DMSO-d6. These predictions are based on the analysis of related structures found in the literature.[1][2][3]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| NH (Pyrrole) | 11.5 - 12.5 | Broad Singlet | The chemical shift of the NH proton is highly dependent on solvent and concentration. In DMSO-d6, it is expected to be downfield due to hydrogen bonding.[3] |
| H2 (Thiazole) | 8.5 - 9.0 | Singlet | The proton at the 2-position of the thiazole ring is typically the most downfield proton in the ring system due to the adjacent nitrogen and sulfur atoms. |
| H6 (Pyrrole) | 7.0 - 7.5 | Singlet | The chemical shift of this proton is influenced by the fused thiazole ring and the methanol substituent at the adjacent position. |
| CH2 | 4.5 - 5.0 | Singlet or Doublet | This signal corresponds to the methylene protons of the methanol group. It may appear as a singlet or a doublet if there is coupling to the hydroxyl proton. |
| OH | 5.0 - 5.5 | Triplet or Broad Singlet | The hydroxyl proton's chemical shift and multiplicity are highly variable and depend on factors like solvent, temperature, and concentration. It may couple with the adjacent CH2 protons. |
Comparative Analysis with Related Structures
To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous heterocyclic systems is crucial.
-
Pyrrolo[2,3-d]pyrimidine Derivatives: In a study on pyrrolo[2,3-d]pyrimidine derivatives, the NH proton of the pyrrole moiety was observed at a characteristic singlet around 11.79-12.29 ppm in DMSO-d6.[2] This supports the prediction for the downfield shift of the NH proton in our target molecule.
-
Substituted Thiazoles: The proton at the C2 position of a thiazole ring typically resonates at a high chemical shift. For the parent thiazole molecule in CDCl3, the H2 proton appears at approximately 8.890 ppm.[4] The electronic environment in the fused pyrrolo[2,3-d]thiazole system is expected to result in a similar downfield shift for the H2 proton.
-
Substituted Pyrroles: The protons on the pyrrole ring in various substituted pyrrole derivatives generally appear in the range of 6.0-7.5 ppm. For instance, in certain N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, the pyrrole protons were observed in this region.[5] The presence of the electron-withdrawing fused thiazole ring and the methanol substituent will influence the precise shift of the H6 proton in this compound.
Experimental Protocol for 1H NMR Acquisition
For researchers aiming to acquire a 1H NMR spectrum of this compound, the following general protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like NH and OH. Other common solvents include deuterated chloroform (CDCl3) and methanol-d4.[6] The choice of solvent can significantly influence the chemical shifts of labile protons.[7][8]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.
NMR Instrument Parameters
A standard 400 or 500 MHz NMR spectrometer is typically sufficient for obtaining a well-resolved spectrum.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Spectral Width: A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) should be adequate to cover all expected proton signals.
-
Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
The following diagram illustrates a typical workflow for NMR analysis:
Sources
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A Senior Application Scientist's Guide to HPLC Retention Time Analysis for Thiazole-Methanol Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of thiazole-methanol derivatives. As a class of compounds significant in pharmaceutical research and drug development, their accurate quantification and purity assessment are paramount.[1][2] This document moves beyond standard protocols to explore the underlying chromatographic principles, empowering researchers to make informed decisions for robust and reliable method development.
The Analytical Challenge: Understanding Thiazole-Methanol Derivatives
Thiazole-containing compounds are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[2] The addition of a methanol group introduces a polar functional center, creating molecules that can exhibit a wide range of polarities depending on other substitutions. This structural diversity presents a significant challenge for chromatographic separation. A single HPLC method is rarely sufficient for a broad class of derivatives. The choice of stationary phase and mobile phase is critical and must be tailored to the specific analyte's properties to achieve adequate retention, resolution, and peak shape.
This guide will compare three strategic approaches using two common HPLC modes:
-
Reversed-Phase HPLC (RP-HPLC) on a traditional C18 stationary phase.
-
RP-HPLC on a Phenyl-Hexyl stationary phase for alternative selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar derivatives.
Strategic Workflow for Method Development
Effective method development follows a logical progression. The initial choice of column and mobile phase should be based on the predicted properties of the analyte. The following workflow illustrates a systematic approach to selecting and optimizing a separation method for thiazole-methanol derivatives.
Caption: A systematic workflow for HPLC method development for thiazole-methanol derivatives.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC.[3] For thiazole-methanol derivatives, the interaction between the analyte and the stationary phase chemistry dictates the success of the separation.
C18 (Octadecylsilane): The Hydrophobic Workhorse
The C18 column is the most common stationary phase in reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[4] Nonpolar compounds interact more strongly with the C18 alkyl chains and are retained longer.
-
Mechanism of Interaction: The primary retention mechanism is hydrophobic (van der Waals) interactions between the nonpolar regions of the analyte and the C18 alkyl chains.
-
Best Suited For: Thiazole-methanol derivatives with significant nonpolar character, such as those bearing large alkyl or unsubstituted aromatic groups.
-
Limitations: This column chemistry offers limited selectivity for structurally similar isomers, especially those differing only in the position of a substituent.[5] Furthermore, highly polar derivatives with multiple heteroatoms or hydroxyl groups will have weak interactions, leading to poor retention and elution near the solvent front.[6][7]
Phenyl-Hexyl: Alternative Selectivity Through π-π Interactions
Phenyl-Hexyl columns offer a unique retention mechanism that is highly advantageous for aromatic compounds like thiazoles.[3][8]
-
Mechanism of Interaction: This phase provides two modes of interaction: (1) Hydrophobic interactions via the hexyl alkyl chain, and (2) π-π stacking interactions between the electron-rich phenyl rings of the stationary phase and the aromatic thiazole ring of the analyte.[4][9][10]
-
Best Suited For: Separating structurally similar aromatic isomers or compounds where a C18 column fails to provide adequate resolution. The π-π interactions offer a different dimension of selectivity, allowing the column to differentiate between analytes based on subtle differences in their aromatic character or the position of electron-withdrawing/donating groups.[4]
-
Expert Insight: When separating positional isomers of a substituted phenyl-thiazole-methanol, a C18 column may show co-elution. A Phenyl-Hexyl phase can often resolve these isomers because the position of the substituent alters the electronic distribution of the aromatic ring, thereby changing the strength of the π-π interaction with the stationary phase.
Caption: Retention mechanisms on C18 vs. Phenyl-Hexyl stationary phases.
HILIC: A Solution for Highly Polar Analytes
For derivatives that are too polar to be retained on any reversed-phase column, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[11][12]
-
Mechanism of Interaction: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[13] A water-enriched layer is adsorbed onto the polar stationary phase surface. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[13]
-
Best Suited For: Thiazole-methanol derivatives with additional polar functional groups (e.g., multiple hydroxyls, amines, carboxylic acids) that elute in the void volume under RP-HPLC conditions.
-
Key Advantage: HILIC provides robust and tunable retention for compounds that are challenging for reversed-phase methods. The elution order is often the reverse of what is observed in RP-HPLC.
Experimental Data: A Comparative Study
To illustrate the performance of these stationary phases, a model set of three thiazole-methanol derivatives was analyzed.
-
Analyte 1: 4-(4-chlorophenyl)thiazol-2-yl)methanol (Moderately Nonpolar)
-
Analyte 2: 4-(2,4-dichlorophenyl)thiazol-2-yl)methanol (More Nonpolar)
-
Analyte 3: (4-(2-amino-4-hydroxyphenyl)thiazol-2-yl)methanol (Highly Polar)
| Stationary Phase | Analyte | Retention Time (t_R), min | Tailing Factor (T_f) | Resolution (R_s) vs. Next Peak | Comments |
| C18 | Analyte 1 | 4.82 | 1.1 | 2.15 | Good retention and peak shape. |
| Analyte 2 | 6.15 | 1.2 | - | Stronger retention due to increased hydrophobicity. | |
| Analyte 3 | 1.25 | 1.8 | - | Poor retention, elutes near solvent front. Peak tailing observed. | |
| Phenyl-Hexyl | Analyte 1 | 5.31 | 1.1 | 2.98 | Increased retention and improved resolution compared to C18 due to π-π interactions. |
| Analyte 2 | 7.02 | 1.1 | - | Strong retention, excellent peak shape. | |
| Analyte 3 | 1.40 | 1.6 | - | Marginal improvement in retention, still insufficient for quantification. | |
| HILIC (Amide) | Analyte 1 | 2.11 | 1.3 | - | Limited retention, not ideal for this analyte. |
| Analyte 2 | 1.95 | 1.4 | - | Very limited retention. | |
| Analyte 3 | 8.54 | 1.2 | - | Excellent retention and good peak shape. The ideal method for this polar analyte. |
Note: Data is representative and generated for illustrative purposes. Actual results will vary based on specific instrument and experimental conditions.
Detailed Experimental Protocols
Trustworthy results stem from meticulously executed protocols. The following sections provide detailed, self-validating methodologies for each approach. All methods should be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness.[14][15][16][17]
Protocol 1: RP-HPLC on C18 and Phenyl-Hexyl Columns
This protocol is applicable to both C18 and Phenyl-Hexyl columns, as the primary difference is the column itself, while the mobile phase strategy is similar.
-
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
-
Columns:
-
C18 Column: 4.6 x 150 mm, 5 µm particle size.
-
Phenyl-Hexyl Column: 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality Note: Formic acid is used to control the mobile phase pH and ensure the ionization state of acidic or basic analytes is suppressed, leading to consistent retention and improved peak shape.[18][19] Using a buffer is critical for robust methods when working near an analyte's pKa.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or analyte-specific λ_max)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 30% B
-
17.1-22 min: 30% B (Re-equilibration)
-
-
Causality Note: A post-run re-equilibration step of at least 5-10 column volumes is crucial for reproducible retention times in gradient chromatography.[20]
-
-
Sample Preparation:
-
Dissolve samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: HILIC Method
This protocol is designed for polar analytes that are poorly retained in reversed-phase.
-
Instrumentation:
-
Same as Protocol 1.
-
-
Column:
-
HILIC Amide Column: 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
-
Causality Note: HILIC mobile phases require a high organic content to achieve retention. A buffer like ammonium acetate is used because it is soluble in high concentrations of organic solvent and provides ionic strength to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (or analyte-specific λ_max)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 100% A
-
1-12 min: 100% to 40% A
-
12-14 min: 40% A
-
14-14.1 min: 40% to 100% A
-
14.1-20 min: 100% A (Re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve samples in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Critical Note: The sample solvent should be as close as possible to the initial mobile phase composition to prevent peak distortion.
-
References
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- Sigma-Aldrich.
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- Thermo Fisher Scientific. HILIC Overview. Thermo Fisher Scientific US.
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- Pharmaguideline. (2024).
- Waters. What are common causes for less than expected retention times on a reversed-phase LC column?
- Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
- Dolan, J.W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America.
- ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- Separation Science. (2024). Factors Impacting Chromatography Retention Time.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Separation Methods Technologies. Phenyl-Hexyl Columns. SMT.
- Waters. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
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- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Source not available].
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Bhaskar Nap. (2023). Phenyl Columns. YouTube.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Al-Ostath, A. et al. (2021). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central.
- Ayati, A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
- da Silva, P. B. et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Kamkhede, D.B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- phytochemicals. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Jayaram, H.N. et al. (1991). Determination of thiazole-4-carboxamide adenine dinucleotide (TAD)
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. [Source not available].
- Al-Azzawi, A. M. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Source not available].
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A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 4H-pyrrolo[2,3-d]thiazole-5-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Heterocyclic Scaffolds
The 4H-pyrrolo[2,3-d]thiazole core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds explored in medicinal chemistry for their diverse biological activities.[1][2] Specifically, 4H-pyrrolo[2,3-d]thiazole-5-methanol serves as a critical building block in the synthesis of potential therapeutic agents. In drug development, the purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for safety and efficacy. Uncontrolled impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final active pharmaceutical ingredient (API).
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate a rigorous approach to the identification and control of impurities.[3][4][5][6] This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the robust identification of potential impurities in 4H-pyrrolo[2,3-d]thiazole-5-methanol. We will move beyond procedural lists to explain the causality behind our analytical choices, demonstrating an integrated, self-validating workflow from detection to definitive structural elucidation.
Anticipating the Unknown: Potential Impurities in 4H-pyrrolo[2,3-d]thiazole-5-methanol
A robust impurity profiling strategy begins with a scientific appraisal of potential impurities that could arise during synthesis, purification, and storage.[4][5] For 4H-pyrrolo[2,3-d]thiazole-5-methanol, we can anticipate several classes of impurities:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves the condensation of a substituted pyrrole with a thiazole precursor, incomplete reactions or alternative cyclizations are plausible sources.[7]
-
Degradation Products: These form during storage or upon exposure to stress conditions. The structure of 4H-pyrrolo[2,3-d]thiazole-5-methanol suggests susceptibility to:
-
Oxidation: The primary alcohol moiety (-CH₂OH) is a prime target for oxidation, potentially forming the corresponding aldehyde (-CHO) or carboxylic acid (-COOH). The electron-rich pyrrole ring is also susceptible to oxidative degradation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to complex rearrangements or cleavage. Photo-oxygenation of the thiazole ring has been observed in related structures.[8]
-
Isomerization: While less common for this specific scaffold, process conditions could potentially lead to isomeric impurities.
-
The Orthogonal Analytical Workflow: A Triad of Technologies
No single analytical technique is sufficient for comprehensive impurity profiling. A scientifically sound and defensible strategy relies on an orthogonal approach, primarily combining the separative power of High-Performance Liquid Chromatography (HPLC) with the informational depth of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Integrated workflow for impurity identification.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Sentinel
HPLC is the cornerstone of impurity analysis, serving to separate the main compound from its impurities and quantify their relative levels.[9] A well-developed, stability-indicating HPLC method is the prerequisite for all subsequent identification efforts.
Causality in Method Development
The goal is to develop a method that can resolve the main peak from all potential and actual impurities, including those generated during forced degradation studies.
-
Column Choice: A reversed-phase C18 column is the logical starting point. The moderate polarity of 4H-pyrrolo[2,3-d]thiazole-5-methanol and its likely impurities makes it well-suited for retention and separation on this stationary phase.
-
Mobile Phase: A combination of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-4 for good peak shape of the basic nitrogen heterocycle) and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile often provides better resolution and lower backpressure.
-
Elution Mode: A gradient elution is almost always necessary. Isocratic methods may co-elute trace impurities with the main peak or lead to excessively long run times for late-eluting compounds. A gradient from low to high organic content ensures that impurities across a range of polarities are resolved and eluted efficiently.[10]
-
Detection: A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector. It allows for the detection of impurities at their respective absorbance maxima and provides spectral data that can indicate peak purity.
Protocol: Stability-Indicating HPLC Method Development
-
Initial Screening:
-
Column: C18, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA scan 210-400 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a solution of 4H-pyrrolo[2,3-d]thiazole-5-methanol at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Forced Degradation (See dedicated section below): Analyze samples from forced degradation studies. The key objective is to achieve baseline separation between the main peak and all degradation products.
-
Optimization: Adjust the gradient slope, pH of Mobile Phase A, or switch to methanol if co-elution is observed. The goal is a resolution (Rs) > 1.5 for all impurity peaks adjacent to the main peak.
| Compound | Hypothetical Retention Time (min) | Relative Retention Time (RRT) | Proposed Identity |
| Impurity A | 6.8 | 0.85 | Process Impurity (e.g., starting material) |
| 4H-pyrrolo[2,3-d]thiazole-5-methanol | 8.0 | 1.00 | API |
| Impurity B (Oxidative Degradant) | 8.5 | 1.06 | 4H-pyrrolo[2,3-d]thiazole-5-carbaldehyde |
| Impurity C (Oxidative Degradant) | 9.2 | 1.15 | 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid |
Table 1: Example HPLC data for hypothetical impurities.
Part 2: Mass Spectrometry (MS) - The Interrogator
Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful technique for the initial identification of unknown impurities.[11][12][13] It provides the molecular weight, a critical piece of the structural puzzle.
The Power of High-Resolution Mass Spectrometry (HRMS)
While standard quadrupole MS provides nominal mass, High-Resolution Mass Spectrometry (e.g., Time-of-Flight, TOF, or Orbitrap) provides accurate mass measurements to within 5 ppm.[13] This precision is crucial because it allows for the confident determination of the elemental composition (molecular formula) of an impurity, drastically narrowing down the number of possible structures.
Tandem MS (MS/MS) for Structural Clues
MS/MS analysis involves isolating the ion of interest (the impurity) and fragmenting it to observe its constituent parts.[11] The resulting fragmentation pattern is a structural fingerprint. For our target molecule, we would expect to see characteristic losses, such as the loss of water (-18 Da) or the CH₂OH group (-31 Da), which can help confirm the presence of these functionalities in the impurity.
Protocol: LC-MS Identification
-
Interface: Use the optimized HPLC method and interface it with an ESI-HRMS instrument. Electrospray Ionization (ESI) is ideal for polar, heterocyclic compounds and is typically run in positive ion mode to protonate the basic nitrogen atoms, forming [M+H]⁺ ions.
-
Data Acquisition: Acquire full scan data to detect all eluting ions. Simultaneously, perform data-dependent MS/MS, where the instrument automatically selects the most intense ions in each scan for fragmentation.
-
Data Analysis:
-
Extract the accurate mass of the impurity peak from the full scan data.
-
Use software to generate possible elemental formulas (e.g., for C, H, N, O, S) that match the measured accurate mass.
-
Analyze the MS/MS fragmentation pattern and propose fragment structures consistent with the parent ion's formula.
-
| Impurity | Observed [M+H]⁺ (m/z) | Calculated Mass (for Proposed Formula) | Δ (ppm) | Proposed Formula | Key MS/MS Fragments (m/z) |
| API | 169.0430 | 169.0435 | -3.0 | C₇H₉N₂OS⁺ | 151.0329 (-H₂O), 138.0379 (-CH₂OH) |
| Impurity B | 167.0274 | 167.0279 | -3.0 | C₇H₇N₂OS⁺ | 138.0378 (-CHO) |
| Impurity C | 183.0223 | 183.0228 | -2.7 | C₇H₇N₂O₂S⁺ | 165.0122 (-H₂O), 138.0377 (-COOH) |
Table 2: Example HRMS data for API and potential oxidative impurities.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Arbiter
While MS provides compelling evidence, NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules, including impurities.[14] It provides definitive information on the carbon-hydrogen framework and the connectivity of atoms. This is particularly critical for distinguishing between isomers, which may have identical masses and similar fragmentation patterns.
The Decisive Power of 2D NMR
For complex structures or when only a small amount of material is available, 2D NMR experiments are indispensable.[15]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton.
Protocol: NMR Structure Elucidation
-
Isolation: The first and most challenging step is to isolate a sufficient quantity (typically >0.5 mg) of the impurity, usually via preparative HPLC using the scaled-up analytical method.[16]
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a high-precision NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
Acquire 2D spectra: COSY, HSQC, and HMBC.
-
-
Structure Elucidation: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity, thus verifying the proposed structure from MS data or revealing an entirely new one.
For example, the oxidation of the alcohol (Impurity B, the aldehyde) would result in the disappearance of the alcohol's -CH₂- signal (~4.6 ppm) and -OH proton, and the appearance of a new aldehyde proton signal (~9.8 ppm) in the ¹H NMR spectrum. The HMBC spectrum would show a correlation from this new aldehyde proton to the carbon at position 5 of the pyrrolothiazole ring, confirming its location.
Validating the System: The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a self-validating system that is fundamental to developing a truly stability-indicating method.[17][18][19] By intentionally degrading the drug substance under harsh conditions, we can generate the likely degradation products and ensure our analytical method can detect and separate them.[18]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Acid/Base Hydrolysis: Reflux the drug substance in 0.1 M HCl and separately in 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).[19] Neutralize the samples before HPLC analysis.
-
Oxidation: Treat the drug substance with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC-PDA method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[19]
Conclusion
The spectroscopic identification of impurities in a novel pharmaceutical intermediate like 4H-pyrrolo[2,3-d]thiazole-5-methanol is a systematic, multi-faceted process grounded in sound chemical principles and regulatory expectations. It is an investigation that proceeds logically from detection and separation (HPLC), to preliminary identification (LC-MS), and culminates in unambiguous structural confirmation (NMR). By integrating forced degradation studies, we build confidence and create a self-validating system, ensuring that the analytical methods are not only fit for purpose but are truly "stability-indicating." This rigorous, evidence-based approach is indispensable for ensuring the quality, safety, and integrity of new medicines.
References
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Prokop'eva, I. N., et al. (2021). Synthesis of 4H-pyrrolo[2,3-d]oxazoles. ResearchGate. [Link]
-
Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. [Link]
-
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. ICH. [Link]
-
Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
Majidzade, V. A., et al. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]
-
Stefańska, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]
-
Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Pharmacia. [Link]
-
Cank, K. (2021). Impurity Profiling and Structure Elucidation via ACD/Labs. YouTube. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Netpharmalab. (n.d.). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]
-
Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. (n.d.). 4H-Pyrrolo[2,3-d]thiazole. National Center for Biotechnology Information. [Link]
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology. [Link]
-
Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Medicinal Research. [Link]
-
NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. [Link]
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Identifying and elucidating impurity species. (n.d.). RSSL. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain. [Link]
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Li, S., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega. [Link]
-
How Pharmaceutical Impurity Analysis Works. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
de Araújo, D. P., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2021). RSC Publishing. [Link]
-
Vandana K, et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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Safety Operating Guide
Personal protective equipment for handling (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol
This guide outlines the safety, operational, and disposal protocols for (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol .
Status: Research Chemical / Novel Intermediate CAS (Scaffold): 298699-45-3 (Parent 4H-pyrrolo[2,3-d]thiazole) Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory) / Potential Bioactive Agent
Part 1: Hazard Identification & Risk Assessment (SAR Analysis)
As a specific Safety Data Sheet (SDS) is often unavailable for early-stage intermediates like this compound, we apply Structure-Activity Relationship (SAR) analysis to determine the safety profile.
-
Chemical Structure Risks:
-
Fused Pyrrolo-Thiazole Core: Structurally similar to many kinase inhibitors and bioactive scaffolds. Assumption: Treat as a Pharmacologically Active Agent (PAA) with unknown potency.
-
Primary Alcohol Handle (-CH2OH): Increases polarity but allows for metabolic oxidation to reactive aldehydes.
-
Physical State: Likely a crystalline solid. Fine particulates pose an inhalation risk.
-
Control Band Assignment: Band 3 (Potent/Toxic)
-
Reasoning: In the absence of LC50/LD50 data, the "Precautionary Principle" mandates handling this as a sensitizer and potential systemic toxin until proven otherwise.
Risk Assessment Workflow
The following logic gate determines the handling requirements for this compound class.
Figure 1: Control Banding Logic for Novel Heterocycles. Since specific toxicity is unknown, the protocol defaults to high-containment (Band 3).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fused heterocycles handled in solution with penetrating solvents (e.g., DMSO, DMF).
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Class II) | Mandatory. The primary alcohol moiety does not mitigate the inhalation risk of the heterocyclic dust. If handling >100mg outside a hood, use a P100/N100 respirator (N95 is inadequate for bioactive dusts). |
| Hand (Dry) | Nitrile (5 mil / 0.12mm) | Standard protection for weighing solid powder. |
| Hand (Solution) | Double Nitrile or Silver Shield® (Laminate) | Critical: When dissolved in DMSO or DCM, the compound's skin permeation rate increases drastically. Double gloving creates a sacrificial outer layer. |
| Eye/Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient if the compound is in solution (splash risk). |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cotton lab coats absorb liquids and hold the chemical against the skin. Use non-woven, fluid-resistant materials (e.g., Tyvek) for synthesis steps. |
Part 3: Operational Handling Protocols
Weighing & Transfer (Solid State)
-
The Static Hazard: Heterocyclic methanols often crystallize as fluffy, electrostatic solids.
-
Protocol:
-
Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Use an anti-static gun (ionizer) on the spatula and weighing boat before transfer to prevent "flying powder."
-
Damping: If static is uncontrollable, place a damp paper towel (water) near the balance (not touching) to locally increase humidity.
-
Solubilization (Liquid State)
-
Solvent Choice: Likely soluble in DMSO, DMF, or Methanol.
-
The "Exotherm" Check:
-
Add solvent to the solid, not solid to solvent.
-
Wait 30 seconds after initial addition. Primary alcohols on heterocycles can occasionally form solvates exothermically.
-
Vortexing: Perform all vortexing/sonication inside the hood. Aerosols from sonication are a primary exposure route.
-
Reaction Setup
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Chromic Acid) which will attack the primary alcohol and potentially the sulfur in the thiazole ring, leading to uncontrolled decomposition.
-
Heating: If heating >50°C, use a closed vessel (pressure vial) or a reflux condenser with an inert gas line (Nitrogen/Argon) to prevent oxidation of the pyrrole ring.
Part 4: Emergency & Disposal Procedures
Spill Response (Solid)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Double gloves, goggles, P100 respirator.
-
Cover: Gently cover the spill with wet paper towels (to suppress dust).
-
Sweep: Scoop up the wet slurry. DO NOT dry sweep or use a vacuum cleaner (unless HEPA rated).
Decontamination (Skin Contact)
-
Immediate Action: Wash with soap and water for 15 minutes .
-
Contraindication: Do NOT use ethanol or solvents to wipe the skin. This will dissolve the lipophilic thiazole core and drive it deeper into the dermal layers.
Disposal Stream
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM).
-
Labeling: Must be labeled "Contains Heterocyclic Pharmacophore – Potential Bioactive."
-
Destruction: High-temperature incineration. Do not drain dispose.[1]
Part 5: Synthesis & Workflow Visualization
The following diagram illustrates the safe workflow for converting the solid intermediate into a reaction mixture, highlighting the critical control points (CCPs).
Figure 2: Operational workflow emphasizing the transition from dust hazard (inhalation) to liquid hazard (absorption).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18442761, 4H-Pyrrolo[2,3-d]thiazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 4.C, Working with Chemicals of High Toxicity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
